Potent and Selective Antagonism at α3β4 Nicotinic Acetylcholine Receptors (nAChRs)
2-(3,4-Dichloro-benzoylamino)-pentanedioic acid exhibits potent antagonist activity at the human α3β4 nicotinic acetylcholine receptor (nAChR) subtype, a target implicated in nicotine addiction. In a functional assay using SH-SY5Y cells, it inhibited carbamylcholine-induced 86Rb+ efflux with an IC50 of 1.8 nM [1]. This activity is more potent than its activity at the closely related α4β2 subtype (IC50 = 12.0 nM), demonstrating a degree of subtype selectivity [1].
| Evidence Dimension | Functional antagonism of nAChR subtypes (IC50) |
|---|---|
| Target Compound Data | α3β4: 1.8 nM |
| Comparator Or Baseline | Target compound at α4β2 nAChR: 12.0 nM |
| Quantified Difference | 6.7-fold more potent at α3β4 than α4β2 |
| Conditions | Human SH-SY5Y cells (endogenous α3β4) and SH-SY5Y cells expressing α4β2; inhibition of carbamylcholine-induced 86Rb+ efflux [1] |
Why This Matters
This nanomolar potency and subtype selectivity profile justifies the procurement of this specific compound over non-selective or less potent analogs for research focused on α3β4 nAChR pharmacology.
- [1] EcoDrugPlus. (n.d.). Bioactivity data for compound 2-(3,4-Dichloro-benzoylamino)-pentanedioic acid. View Source
